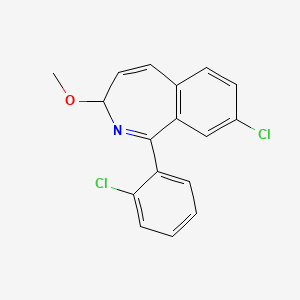
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine is a compound belonging to the benzazepine class of chemicals Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine typically involves multiple steps. One common method includes the condensation of benzodiazepines with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can lead to the formation of imidazobenzodiazepine intermediates . These intermediates are then further processed to yield the desired benzazepine compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as one-pot condensation and reductive rearrangement are often employed to streamline the synthesis process and minimize by-products . The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepines .
科学的研究の応用
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex benzazepine derivatives.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and antidepressant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . By binding to these receptors, the compound can influence neurotransmitter release and neuronal excitability, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Midazolam: An imidazobenzodiazepine with sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Clonazepam: A benzodiazepine derivative with anticonvulsant properties.
Uniqueness
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike some of its analogs, this compound may offer a different profile of activity, making it a valuable subject for further research and development .
特性
CAS番号 |
81078-37-7 |
|---|---|
分子式 |
C17H13Cl2NO |
分子量 |
318.2 g/mol |
IUPAC名 |
8-chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine |
InChI |
InChI=1S/C17H13Cl2NO/c1-21-16-9-7-11-6-8-12(18)10-14(11)17(20-16)13-4-2-3-5-15(13)19/h2-10,16H,1H3 |
InChIキー |
ANCSQWWBLLWPTR-UHFFFAOYSA-N |
正規SMILES |
COC1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


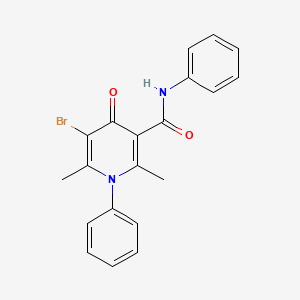
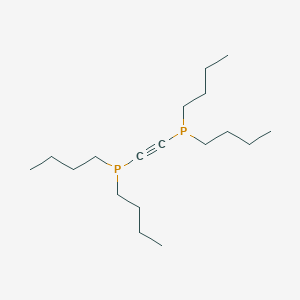
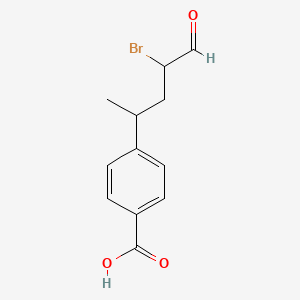
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
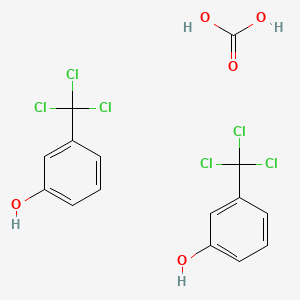
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
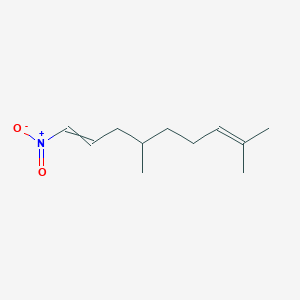

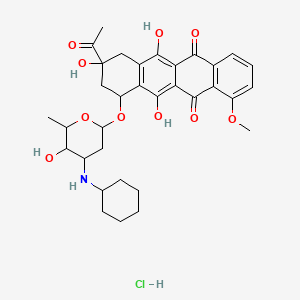

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)
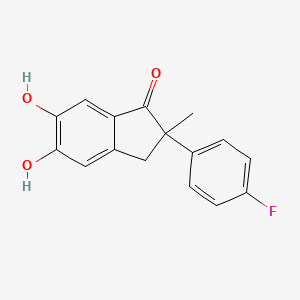
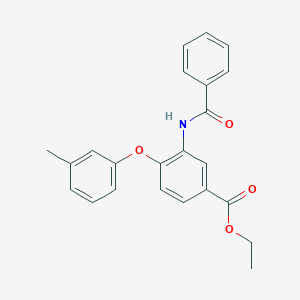
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
